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Compound of Interest

Compound Name: C31H33N3O7S

Cat. No.: B15173839 Get Quote

Disclaimer: The following technical guide outlines a comprehensive spectroscopic analysis for

the structural elucidation of a compound with the molecular formula C31H33N3O7S. As of the

last update, specific experimental data for a compound with this exact formula is not publicly

available. Therefore, the data presented herein is hypothetical and for illustrative purposes

only, designed to serve as a detailed template for researchers, scientists, and drug

development professionals engaged in the structural analysis of novel organic compounds.

Introduction
The determination of a molecule's three-dimensional structure is a cornerstone of modern

chemistry and drug discovery. Spectroscopic analysis provides a powerful, non-destructive

suite of tools to probe the chemical environment of atoms and the connectivity within a

molecule. This guide details the application of key spectroscopic techniques—Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and UV-

Visible (UV-Vis) Spectroscopy—for the structural elucidation of a hypothetical compound,

designated "Compound X," with the molecular formula C31H33N3O7S.

The proposed structure for Compound X, consistent with the molecular formula, is a complex

molecule featuring a range of functional groups, providing a rich dataset for spectroscopic

analysis. This guide will walk through the hypothetical data obtained for Compound X and the

experimental protocols used to acquire it.

Hypothetical Data Presentation
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering direct evidence of its elemental composition and substructures.

Technique Parameter Value Interpretation

High-Resolution Mass

Spectrometry (HRMS)
Ion Mode ESI+

[M+H]⁺ (measured) 608.2057 m/z

[M+H]⁺ (calculated) 608.2061 m/z
Consistent with

C31H34N3O7S⁺

Tandem MS (MS/MS) Precursor Ion 608.2 m/z

Major Fragment Ions
452.1, 320.1, 156.1

m/z

Suggests specific

cleavage points and

stable substructures.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific wavenumbers.
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Wavenumber (cm⁻¹) Intensity Vibration Type
Assigned Functional

Group

3350 Broad O-H Stretch Alcohol/Phenol

3050 Medium C-H Stretch Aromatic

2960, 2870 Medium C-H Stretch Aliphatic (CH₃, CH₂)

1710 Strong C=O Stretch
Carboxylic Acid /

Ketone

1650 Strong C=O Stretch Amide

1600, 1475 Medium C=C Stretch Aromatic Ring

1370 Medium S=O Stretch Sulfone

1250 Strong C-O Stretch Ether / Ester

1150 Strong C-N Stretch Amine / Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR (500 MHz, CDCl₃)
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Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constant (J,

Hz)

Assignment

7.9 - 7.2 Multiplet 10H - Aromatic Protons

5.4
Doublet of

Doublets
1H 8.5, 3.5

CH adjacent to

heteroatom

4.5 Singlet 1H -
OH

(exchangeable)

4.1 Quartet 2H 7.1 O-CH₂-CH₃

3.8 Singlet 3H - OCH₃

2.5 Triplet 2H 7.5
CH₂ adjacent to

C=O

1.3 Triplet 3H 7.1 O-CH₂-CH₃

1.2 Singlet 9H - tert-Butyl group

¹³C NMR (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

172.5 C=O (Amide)

168.0 C=O (Ester/Acid)

155.0 - 120.0 Aromatic Carbons

80.5 Quaternary Carbon (tert-Butyl)

75.4 CH

61.2 O-CH₂

55.8 O-CH₃

35.2 CH₂

30.1 C(CH₃)₃

14.3 CH₃

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems within the molecule.

Solvent λmax (nm)
Molar Absorptivity (ε,

M⁻¹cm⁻¹)
Transition

Ethanol 280 15,000 π → π

320 8,500 n → π

Experimental Protocols
Mass Spectrometry (MS)
A high-resolution mass spectrum was acquired using an Agilent Q-TOF 6520 system with an

electrospray ionization (ESI) source in positive ion detection mode. The sample was dissolved

in methanol at a concentration of 1 mg/mL and introduced via direct infusion at a flow rate of 5

µL/min. The capillary voltage was maintained at 3500 V, and the gas temperature was set to

300 °C.
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Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Bruker Tensor 27 spectrometer using the attenuated total

reflection (ATR) method. A small amount of the solid sample was placed directly on the ATR

crystal, and the spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. The

sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to

TMS.

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum was obtained using a Shimadzu UV-2600 spectrophotometer. The

sample was dissolved in ethanol to a concentration of 0.1 mM. The spectrum was recorded at

room temperature in a 1 cm path length quartz cuvette over a wavelength range of 200-800

nm.

Visualization of Methodologies
The following diagrams illustrate the workflow and logical connections in the spectroscopic

analysis for structural elucidation.
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Spectroscopic Analysis Workflow

Sample Preparation
(Compound X)

Mass Spectrometry (MS)
(Molecular Formula & Fragments)

Infrared (IR) Spectroscopy
(Functional Groups)

NMR Spectroscopy
(¹H, ¹³C)

(Carbon-Hydrogen Framework)

UV-Vis Spectroscopy
(Conjugated Systems)

Data Integration & Analysis

Proposed Structure

Click to download full resolution via product page

Caption: Workflow for Structural Elucidation.
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Data Integration for Structural Confirmation

Inferred Structural Features

HRMS
C31H33N3O7S

Elemental Composition

IR Data
(OH, C=O, Amide, Sulfone)

Key Functional Groups

¹H NMR
(Aromatic, Aliphatic Protons)

Proton & Carbon Skeleton

¹³C NMR
(Carbon Environments)

UV-Vis
(Conjugated System)

Electronic Structure

Final Structure of
Compound X

Click to download full resolution via product page

Caption: Logical Flow of Spectroscopic Data Integration.

Conclusion
The combination of mass spectrometry, infrared spectroscopy, nuclear magnetic resonance,

and UV-Vis spectroscopy provides a comprehensive toolkit for the structural elucidation of

novel compounds. By integrating the data from each technique—molecular formula from MS,

functional groups from IR, carbon-hydrogen framework from NMR, and conjugation from UV-

Vis—a definitive structure for "Compound X" (C31H33N3O7S) can be confidently proposed.

The methodologies and hypothetical data presented in this guide serve as a robust framework

for researchers undertaking similar analytical challenges.

To cite this document: BenchChem. [Spectroscopic Analysis of C31H33N3O7S: A Technical
Guide to Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15173839#spectroscopic-analysis-of-c31h33n3o7s-
for-structural-elucidation]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15173839?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

